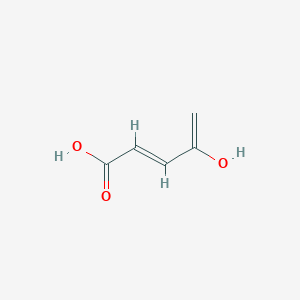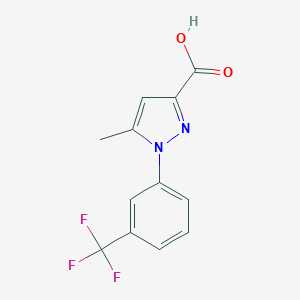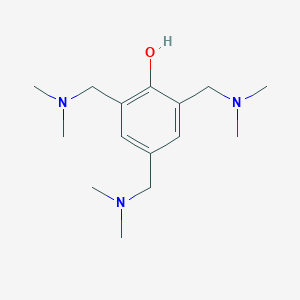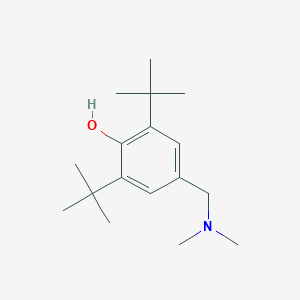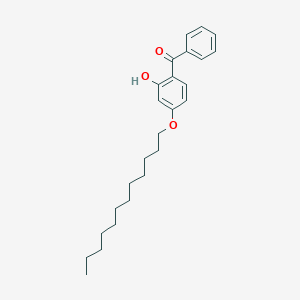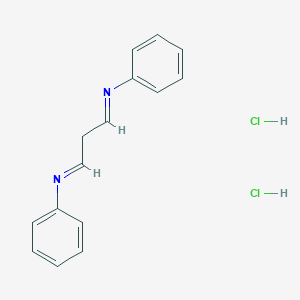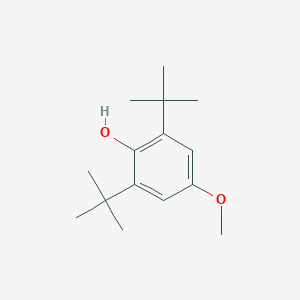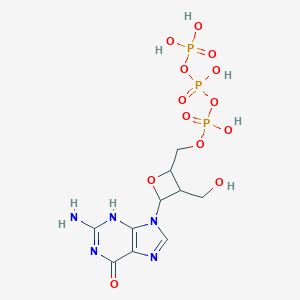
Oxetanocin guanosine triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxetanocin guanosine triphosphate (OGTP) is a synthetic nucleotide analogue that has gained significant attention in recent years due to its potential applications in scientific research. OGTP is a modified form of guanosine triphosphate (GTP), which is a crucial molecule involved in various cellular processes such as protein synthesis, signal transduction, and energy metabolism. The modification of GTP with an oxetane ring in OGTP has resulted in altered biochemical and physiological effects, making it a promising tool for studying cellular processes.
作用機序
Oxetanocin guanosine triphosphate exerts its effects by binding to GTP-binding proteins and mimicking the effects of GTP. However, due to the presence of the oxetane ring, Oxetanocin guanosine triphosphate has altered biochemical and physiological effects compared to GTP. It has been shown to stabilize the active conformation of GTP-binding proteins and enhance their activity. Additionally, Oxetanocin guanosine triphosphate can also act as an inhibitor of GTP-binding proteins, depending on the specific protein and its binding site.
生化学的および生理学的効果
Oxetanocin guanosine triphosphate has been shown to have a range of biochemical and physiological effects, including the modulation of protein synthesis, signal transduction, and energy metabolism. It has been shown to enhance the activity of GTP-binding proteins involved in these processes, leading to altered cellular responses. Additionally, Oxetanocin guanosine triphosphate has also been shown to have effects on ion channels and neurotransmitter release, indicating potential applications in neuroscience research.
実験室実験の利点と制限
Oxetanocin guanosine triphosphate has several advantages as a research tool, including its high purity and stability, ease of synthesis, and versatility in studying various cellular processes. However, there are also limitations to its use, including its cost and the need for specialized expertise in its synthesis and handling. Additionally, the altered biochemical and physiological effects of Oxetanocin guanosine triphosphate compared to GTP may limit its generalizability to other cellular processes.
将来の方向性
There are several future directions for the use of Oxetanocin guanosine triphosphate in scientific research. One potential area of application is in the study of GTP-binding proteins involved in cancer progression, where Oxetanocin guanosine triphosphate could be used to identify novel therapeutic targets. Additionally, the use of Oxetanocin guanosine triphosphate in neuroscience research could lead to a better understanding of the mechanisms underlying neurological disorders such as epilepsy and Parkinson's disease. Finally, the development of new synthetic methods for Oxetanocin guanosine triphosphate could lead to more efficient and cost-effective production, making it more accessible for widespread use in scientific research.
合成法
The synthesis of Oxetanocin guanosine triphosphate involves the modification of GTP with an oxetane ring at the 4'-position of the ribose sugar. This modification is achieved through a multistep synthetic process, which involves the protection of the 3'-hydroxyl group of GTP, followed by the formation of the oxetane ring using a suitable reagent. The resulting product is then deprotected to obtain Oxetanocin guanosine triphosphate in high yield and purity.
科学的研究の応用
Oxetanocin guanosine triphosphate has found widespread applications in scientific research, particularly in the field of biochemistry and molecular biology. It is used as a tool to study the structure and function of GTP-binding proteins, which play a crucial role in various cellular processes. Oxetanocin guanosine triphosphate can be used to probe the binding sites and conformational changes of these proteins, providing valuable insights into their mechanism of action.
特性
CAS番号 |
133386-21-7 |
|---|---|
製品名 |
Oxetanocin guanosine triphosphate |
分子式 |
C10H16N5O13P3 |
分子量 |
507.18 g/mol |
IUPAC名 |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-13-7-6(8(17)14-10)12-3-15(7)9-4(1-16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,9,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
InChIキー |
ZTQGKUZQXQHVIV-UHFFFAOYSA-N |
異性体SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
同義語 |
oxetanocin guanosine triphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



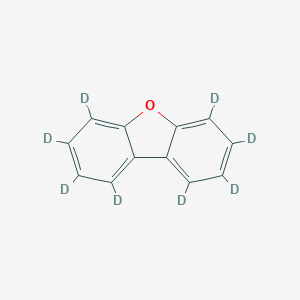
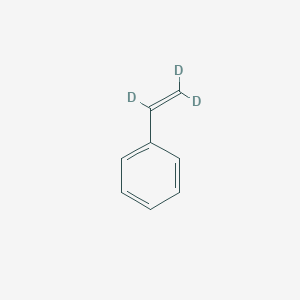
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)
